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Compound of Interest

Compound Name: 2-Amino-6-ethoxybenzothiazole

Cat. No.: B160241

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the
heterocyclic compound 2-Amino-6-ethoxybenzothiazole, a molecule of interest in medicinal
chemistry and drug development. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering
researchers, scientists, and drug development professionals a core reference for its structural
elucidation and characterization.

Spectroscopic Data Summary

The empirical formula for 2-Amino-6-ethoxybenzothiazole is CoH10N20S, and it has a
molecular weight of 194.25 g/mol . The compound typically appears as a solid with a melting
point in the range of 161-163 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-Amino-6-ethoxybenzothiazole provide detailed information about its
molecular structure. A comprehensive study published in the Journal of Molecular Structure
details the experimental and theoretical NMR data for this compound.[1]

H NMR Spectral Data
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

-CHs (ethoxy) 1.42 Triplet 7.0

-CH:- (ethoxy) 4.02 Quartet 7.0

-NH:z 7.10 Singlet

H-5 (aromatic) 6.85 Doublet of doublets 8.6,2.5

H-7 (aromatic) 7.15 Doublet 2.5

H-4 (aromatic) 7.45 Doublet 8.6

13C NMR Spectral Data

Carbon Assignment Chemical Shift (3, ppm)

-CHs (ethoxy) 14.9

-CHz- (ethoxy) 63.8

C-5 1154

C-7 105.1

C-4 1215

C-6 155.8

C-3a 1435

C-7a 131.2

C-2 (-C=N) 167.3

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-6-ethoxybenzothiazole reveals characteristic absorption
bands corresponding to its functional groups. The analysis was conducted using the KBr pellet
method.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b160241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Intensity
N-H stretching (asymmetric

3440, 3320 ) Strong
and symmetric)

3050 Aromatic C-H stretching Medium

2975, 2920 Aliphatic C-H stretching Medium

1620 C=N stretching (thiazole ring) Strong

1580, 1480 Aromatic C=C stretching Medium

1240 C-O-C stretching (asymmetric)  Strong

1045 C-O-C stretching (symmetric) Strong
C-H out-of-plane bending

820 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and

fragmentation pattern of the compound.

m/z Relative Intensity (%) Assignment

194 100 [M]* (Molecular ion)
166 65 [M - Cz2Ha4]*

151 40 [M - C2HsO]*

138 30 [M - C2Ha - COJ*
124 25 [C7HsNS]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
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1H and 3C NMR spectra were recorded on a Bruker Avance IIl spectrometer operating at 400
MHz for *H and 100 MHz for 13C nuclei. Samples were dissolved in deuterated dimethyl
sulfoxide (DMSO-ds), and chemical shifts were referenced to tetramethylsilane (TMS) as an
internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a Shimadzu IRTracer-100 spectrophotometer. The
sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400
cm™i.

Mass Spectrometry

The mass spectrum was recorded on a JEOL GCmate Il mass spectrometer using the electron
ionization (EI) method with an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 2-Amino-6-ethoxybenzothiazole.
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Compound Synthesis & Purification

Synthesis of 2-Amino-6-ethoxybenzothiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160241#2-amino-6-ethoxybenzothiazole-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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